molecular formula C27H23N3O4S B2814716 N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 872208-04-3

N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2814716
CAS No.: 872208-04-3
M. Wt: 485.56
InChI Key: UFFCKRUWGGNLJS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused benzofuropyrimidine core. The structure includes:

  • Benzofuro[3,2-d]pyrimidine: A bicyclic system combining a benzofuran and pyrimidine ring.
  • 3-(3-Methylphenyl) substituent: A meta-methyl group on the phenyl ring, influencing steric and electronic properties.
  • N-(4-Ethoxyphenyl)acetamide side chain: A sulfanyl-linked acetamide with a para-ethoxy group, modulating solubility and bioavailability.

This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors and anti-inflammatory agents .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-3-33-20-13-11-18(12-14-20)28-23(31)16-35-27-29-24-21-9-4-5-10-22(21)34-25(24)26(32)30(27)19-8-6-7-17(2)15-19/h4-15H,3,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFCKRUWGGNLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the benzofuro[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzofuro[3,2-d]pyrimidine ring system.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the core structure.

    Attachment of the sulfanylacetamide moiety: This step involves the reaction of the intermediate compound with a sulfanylacetamide reagent under suitable conditions to form the final product.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have biological activity, making it a candidate for studies related to drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, potentially leading to therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Benzothieno vs. Benzofuro Pyrimidine
  • : Replaces the benzofuro oxygen with sulfur in benzothieno[2,3-d]pyrimidine. Sulfur’s larger atomic radius may enhance π-π stacking but reduce polarity compared to the target’s benzofuro core .
  • : Benzothieno[3,2-d]pyrimidine with a 3-ethoxypropyl group. The altered ring fusion position (3,2-d vs. 3,2-d in the target) affects molecular planarity and binding pocket compatibility .
  • : Quinazolinone core replaces pyrimidine.
Saturation and Ring Systems
  • : Hexahydro (6-membered saturated) ring system increases conformational flexibility but reduces aromaticity, possibly lowering binding affinity compared to the target’s dihydro system .
  • : Tetrahydrobenzothieno-triazolo-pyrimidine introduces a triazole ring, enhancing metabolic stability but complicating synthesis .

Substituent Effects

Acetamide Side Chains
Compound R1 (Pyrimidine Substituent) R2 (Acetamide Substituent) Key Impact
Target Compound 3-(3-Methylphenyl) 4-Ethoxyphenyl Balanced lipophilicity (logP ~3.5*)
Compound 4-Methylphenyl 4-Methylphenyl Increased hydrophobicity (logP ~4.0*)
Compound 3-Ethoxypropyl 4-Isopropylphenyl High lipophilicity (logP ~4.5*) limits solubility
Compound 4-Sulfamoylphenyl Varied substituted phenyl Sulfonamide group enhances solubility and target specificity

*Note: logP values are estimated based on substituent contributions.

Sulfanyl Group Positioning
  • All analogs retain the sulfanyl linker at position 2 of the pyrimidine ring, critical for maintaining thioether-mediated stability and interaction with cysteine residues in enzymes .

Biological Activity

N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an ethoxy group, a sulfanyl linkage, and a benzofuro moiety, suggesting a multifaceted mechanism of action that could be beneficial in various therapeutic applications.

Structural Characteristics

The compound can be described by the following structural formula:

\text{N 4 ethoxyphenyl 2 3 3 methylphenyl 4 oxo 3 4 dihydro 1 benzofuro 3 2 d pyrimidin 2 yl sulfanyl}acetamide}

Molecular Weight: 485.56 g/mol
InChI: InChI=1S/...

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities. The presence of the sulfanyl group may enhance the compound's interaction with biological targets, potentially leading to diverse pharmacological effects.

Potential Biological Activities

  • Antitumor Activity : Similar compounds have shown promising antitumor effects by inducing apoptosis in cancer cells. For instance, studies on related compounds have demonstrated their ability to arrest the cell cycle and activate apoptotic pathways through mitochondrial dysfunction and caspase activation .
  • Enzyme Inhibition : The structural motifs present in N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suggest potential inhibition of key enzymes involved in cancer progression, such as farnesyltransferase .

Case Studies and Research Findings

Research on structurally similar compounds provides insight into the potential biological activity of N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.

Table 1: Comparative Antitumor Activity of Related Compounds

Compound NameMechanism of ActionIC50 (μM)Cell Line Tested
IMB-1406Induces apoptosis via mitochondrial pathway6.92 - 8.99HepG2
SunitinibInhibits farnesyltransferase7.60 - 10.36HepG2
Compound 4Similar binding affinity to farnesyltransferase57.22Various

This table highlights the significance of structural modifications in enhancing biological activity and targeting specific pathways involved in cancer cell proliferation.

Synthesis and Derivatives

The synthesis of N-(4-ethoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can be achieved through various chemical reactions that allow for modifications leading to derivatives with potentially enhanced biological properties .

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